2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-15-4-3-12(10-16(15)20)18(24)23-8-5-14(6-9-23)25-17-13(11-21)2-1-7-22-17/h1-4,7,10,14H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFYWFKPBMVLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs include DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole), both studied as synergists for carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) . Below is a comparative analysis:
| Property | 2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile | DMPI | CDFII |
|---|---|---|---|
| Core Structure | Nicotinonitrile | Indole-pyridine hybrid | Indole-chlorophenyl hybrid |
| Piperidine Substituents | 3,4-Difluorobenzoyl | 2,3-Dimethylphenylmethyl | 2,3-Dimethylbenzyl + 2-chlorophenyl |
| Electron-Withdrawing Groups | Cyano (-CN), Fluorine (3,4-diF) | Methyl groups (electron-donating) | Chlorine (electron-withdrawing), Fluorine |
| Reported Activity | Hypothesized antimicrobial/kinase inhibition | MRSA synergism with carbapenems | Enhanced MRSA inhibition via dual-targeting |
Physicochemical and Pharmacokinetic Insights
The cyano group in nicotinonitrile may improve metabolic stability compared to DMPI’s methylated indole .
Thermodynamic Stability: Analogous piperidine derivatives (e.g., nifedipine analogs) exhibit solid-liquid equilibrium behavior in organic solvents, suggesting that this compound may follow similar solubility models in polar aprotic solvents like DMSO or acetonitrile .
Biological Activity :
Q & A
Q. What are the standard protocols for synthesizing 2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile in a research laboratory?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Chlorination of precursor nicotinonitriles using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions (15–24 hours) .
- Step 2: Nucleophilic substitution or coupling reactions to introduce the piperidinyl-oxy moiety, often requiring anhydrous solvents (e.g., DMF, THF) and catalysts like potassium carbonate .
- Step 3: Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Critical Considerations:
- Monitor reaction progress using TLC or HPLC to ensure intermediate purity.
- Optimize stoichiometry to avoid side products (e.g., over-chlorination) .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust/aerosols .
- Storage: Seal in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Store at 2–8°C in a dry, dark environment .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess thermal and moisture sensitivity .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Confirm regiochemistry of the difluorobenzoyl and nicotinonitrile moieties. Look for coupling patterns (e.g., aromatic protons, fluorine splitting) .
- FT-IR: Identify key functional groups (C≡N stretch ~2220 cm⁻¹, C=O stretch ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns .
Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Process Control: Use statistical optimization (e.g., Design of Experiments) to vary reaction parameters (temperature, solvent polarity, catalyst loading) .
- Catalyst Screening: Test alternatives to PCl₅, such as Lewis acids (e.g., ZnCl₂) or organocatalysts, to reduce side reactions .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
Example Optimization Table:
| Parameter | Baseline (Yield) | Optimized (Yield) | Improvement Strategy |
|---|---|---|---|
| Reaction Time | 15 h (65%) | 12 h (78%) | Increased stirring rate |
| Solvent | DMF (70%) | THF (85%) | Lower polarity reduces hydrolysis |
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound's reactivity?
Methodological Answer:
- Validation Workflow:
- Re-run Simulations: Adjust DFT parameters (basis sets, solvation models) to better match experimental conditions .
- Experimental Replicates: Conduct triplicate assays under controlled conditions (pH, temperature) to rule out variability .
- Cross-Disciplinary Analysis: Integrate crystallography (e.g., X-ray diffraction) to validate electronic structure predictions .
Example Case:
A computational model predicting nucleophilic attack at the pyridine ring may conflict with experimental data showing piperidine oxidation. Crystallographic analysis of intermediates can clarify the dominant pathway .
Q. What theoretical frameworks are applicable when investigating the mechanism of action of this compound in biological systems?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases) .
- Pharmacophore Modeling: Identify critical structural features (e.g., hydrogen-bond acceptors from the difluorobenzoyl group) driving bioactivity .
- Systems Biology: Apply network pharmacology to map multi-target interactions and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
